molecular formula C10H17ClF3N B2723772 4-[1-(Trifluoromethyl)cyclobutyl]piperidine;hydrochloride CAS No. 2445791-81-9

4-[1-(Trifluoromethyl)cyclobutyl]piperidine;hydrochloride

Cat. No.: B2723772
CAS No.: 2445791-81-9
M. Wt: 243.7
InChI Key: IXQVALLCZGKOHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[1-(Trifluoromethyl)cyclobutyl]piperidine;hydrochloride is a chemical compound with the molecular formula C10H17ClF3N. It is known for its unique structure, which includes a trifluoromethyl group attached to a cyclobutyl ring, linked to a piperidine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[1-(Trifluoromethyl)cyclobutyl]piperidine;hydrochloride typically involves multiple steps, starting with the preparation of the cyclobutyl ring with a trifluoromethyl group. This can be achieved through various methods, including the use of trifluoromethylation reagents. The cyclobutyl ring is then coupled with piperidine under specific reaction conditions to form the desired compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and pressures to facilitate the reaction. The final product is often purified through crystallization or other separation techniques to obtain the hydrochloride salt form .

Chemical Reactions Analysis

Types of Reactions

4-[1-(Trifluoromethyl)cyclobutyl]piperidine;hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents to facilitate the reaction .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

4-[1-(Trifluoromethyl)cyclobutyl]piperidine;hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[1-(Trifluoromethyl)cyclobutyl]piperidine;hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain receptors or enzymes, thereby modulating their activity. The exact pathways involved depend on the specific application and target .

Properties

IUPAC Name

4-[1-(trifluoromethyl)cyclobutyl]piperidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16F3N.ClH/c11-10(12,13)9(4-1-5-9)8-2-6-14-7-3-8;/h8,14H,1-7H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXQVALLCZGKOHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C2CCNCC2)C(F)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17ClF3N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.